molecular formula C25H20BrF3N4O2S B11078902 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11078902
M. Wt: 577.4 g/mol
InChI Key: FQLLCHKANPLXKV-UHFFFAOYSA-N
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Description

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a bromophenoxy group, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazole ring. This is followed by the introduction of the bromophenoxy and methylphenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the trifluoromethylphenyl group via a coupling reaction. Common reagents used in these reactions include bromine, phenol derivatives, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The use of continuous flow reactors can further streamline the production process, making it more scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C25H20BrF3N4O2S

Molecular Weight

577.4 g/mol

IUPAC Name

2-[[5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H20BrF3N4O2S/c1-16-6-2-5-9-21(16)33-22(14-35-18-12-10-17(26)11-13-18)31-32-24(33)36-15-23(34)30-20-8-4-3-7-19(20)25(27,28)29/h2-13H,14-15H2,1H3,(H,30,34)

InChI Key

FQLLCHKANPLXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)COC4=CC=C(C=C4)Br

Origin of Product

United States

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